(E)-N-Acetyl-N-desmethyl Doxepin
Overview
Description
(E)-N-Acetyl-N-desmethyl Doxepin is a derivative of doxepin, a tricyclic antidepressant commonly used to treat depression, anxiety, and insomnia . This compound is structurally related to doxepin but has undergone specific modifications to enhance its pharmacological properties.
Mechanism of Action
- Role : It inhibits the reuptake of two neurotransmitters: norepinephrine and serotonin, at synaptic nerve terminals . This action is crucial for its antidepressant and anxiolytic effects.
- Interaction with Targets : By inhibiting norepinephrine and serotonin reuptake, (E)-N-Acetyl-N-desmethyl Doxepin increases their synaptic concentration in the brain .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
(E)-N-Acetyl-N-desmethyl Doxepin interacts with various enzymes, proteins, and other biomolecules. It works on the central nervous system (CNS) to increase levels of certain chemicals in the brain . The compound’s biochemical properties are closely related to its parent compound, Doxepin, which is known to inhibit the reuptake of norepinephrine and serotonin in the CNS .
Cellular Effects
This compound influences cell function by altering cell signaling pathways and gene expression. It impacts cellular metabolism by increasing the levels of norepinephrine and serotonin in the synaptic cleft, thereby enhancing neurotransmission .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the norepinephrine and serotonin transporters, inhibiting their function and leading to increased levels of these neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits stability and degradation patterns typical of tricyclic antidepressants. Long-term effects on cellular function have been observed in in vitro or in vivo studies, including sustained increases in neurotransmitter levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively increases neurotransmitter levels, while at high doses, it may cause adverse effects such as sedation and anticholinergic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver by enzymes such as CYP2D6 and CYP2C19 . This metabolism can lead to various metabolites, including nordoxepin .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is believed to cross the blood-brain barrier due to its lipophilic nature, allowing it to exert its effects on the CNS .
Subcellular Localization
The subcellular localization of this compound is primarily in the synaptic cleft in neurons, where it exerts its effects by inhibiting neurotransmitter reuptake .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Acetyl-N-desmethyl Doxepin typically involves the acetylation of N-desmethyl doxepin. The process begins with the preparation of N-desmethyl doxepin, which is then reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound . The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-N-Acetyl-N-desmethyl Doxepin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
(E)-N-Acetyl-N-desmethyl Doxepin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored for its therapeutic potential in treating mood disorders, anxiety, and insomnia.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Doxepin: The parent compound, used primarily as an antidepressant and anxiolytic.
Amitriptyline: Another tricyclic antidepressant with similar mechanisms of action.
Nortriptyline: A metabolite of amitriptyline with comparable pharmacological effects.
Uniqueness
(E)-N-Acetyl-N-desmethyl Doxepin is unique due to its specific acetylation, which enhances its pharmacokinetic properties and reduces side effects compared to its parent compound, doxepin . This modification allows for improved therapeutic efficacy and patient compliance.
Properties
IUPAC Name |
N-[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-15(22)21(2)13-7-11-18-17-9-4-3-8-16(17)14-23-20-12-6-5-10-19(18)20/h3-6,8-12H,7,13-14H2,1-2H3/b18-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOHVOUMOVZBKO-WOJGMQOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730866 | |
Record name | N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250331-54-5 | |
Record name | N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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